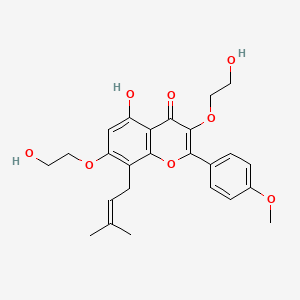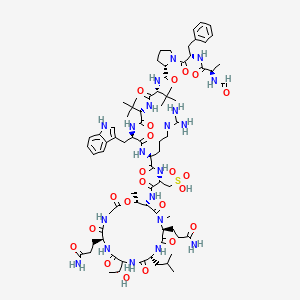
Roundup
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyphosate(2-) is an organophosphate oxoanion obtained by the deprotonation of the carboxy and one of the phosphate OH groups of glyphosate. It is a conjugate base of a glyphosate and a glyphosate(1-).
Wissenschaftliche Forschungsanwendungen
Omics Technologies in Roundup Research
Omics technologies are increasingly important in research, including the study of genetically modified maize and Roundup-fed rats. However, careful application in food safety assessments is necessary due to the sensitivity and complexity of these methods (Eriksson et al., 2018).
Roundup Safety and Risk Assessment
Extensive reviews by various agencies and institutions have concluded that Roundup and its active ingredient, glyphosate, pose no significant human health concerns. This comprehensive safety evaluation includes assessments of glyphosate, its breakdown product AMPA, Roundup formulations, and the surfactant POEA used in these formulations (Williams et al., 2000).
Glyphosate and Endocrine Disruption
Research shows that Roundup is toxic to human placental cells at concentrations lower than agricultural use, suggesting potential endocrine and toxic effects in mammals. This study indicates that Roundup's toxicity may be more significant than glyphosate alone, highlighting the importance of considering commercial formulations in safety assessments (Richard et al., 2005).
Ecological Impact of Glyphosate-Based Herbicides
The use of glyphosate-based herbicides (GBHs) like Roundup has increased significantly, raising concerns over their environmental impact. Newer studies suggest a reevaluation of glyphosate's toxicity, particularly regarding its classification as a probable human carcinogen and the need for more comprehensive studies on its ecological effects (Myers et al., 2016).
Critical Analysis of Roundup Research
Critical analyses of studies on Roundup and GM maize suggest the need for stringent scientific rigor in experimental design and interpretation. This highlights the importance of robust scientific methodologies in evaluating the safety and environmental impact of herbicides like Roundup (Arjó et al., 2013).
Aquatic Toxicity and Biodiversity
Studies have examined the impact of Roundup on aquatic communities, emphasizing the need to consider real-world scenarios and application rates when assessing the ecological risks of herbicides. This includes understanding their effects on non-target organisms like amphibians in different environmental contexts (Thompson et al., 2006).
Roundup and Wildlife Health
Research on the herbicide's impact on wildlife, such as the neotropical fish Jenynsia multidentata, shows that Roundup can induce histological lesions and affect reproductive success in aquatic animals. This underscores the potential ecological consequences of Roundup contamination in natural environments (Hued et al., 2011).
Independent Research on Health Effects
Independent research initiatives, like those by the Ramazzini Institute, aim to comprehensively evaluate the health effects of glyphosate-based herbicides at real-world exposure levels. This approach seeks to clarify the potential risks associated with these widely used herbicides, away from industry influence (Landrigan & Belpoggi, 2018).
Eigenschaften
Produktname |
Roundup |
|---|---|
Molekularformel |
C3H6NO5P-2 |
Molekulargewicht |
167.06 g/mol |
IUPAC-Name |
2-[[hydroxy(oxido)phosphoryl]methylamino]acetate |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/p-2 |
InChI-Schlüssel |
XDDAORKBJWWYJS-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])NCP(=O)(O)[O-] |
Synonyme |
gliphosate glyphosate glyphosate hydrochloride (2:1) glyphosate, calcium salt glyphosate, calcium salt (1:1) glyphosate, copper (2+) salt glyphosate, dilithium salt glyphosate, disodium salt glyphosate, magnesium salt glyphosate, magnesium salt (2:1) glyphosate, monoammonium salt glyphosate, monopotassium salt glyphosate, monosodium salt glyphosate, sodium salt glyphosate, zinc salt Kalach 360 SL N-(phosphonomethyl)glycine Roundup yerbimat |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




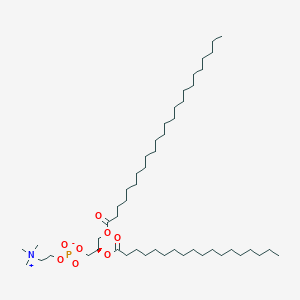

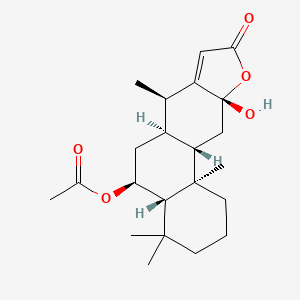

![2-[[3-(benzenesulfonyl)-1-oxopropyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1263985.png)
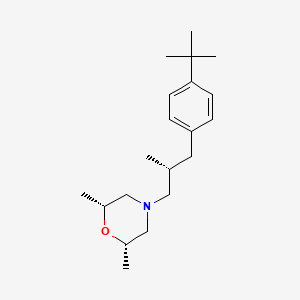
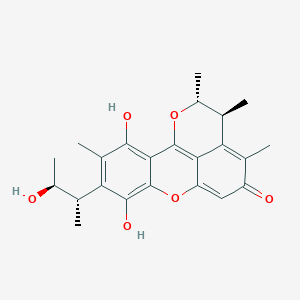
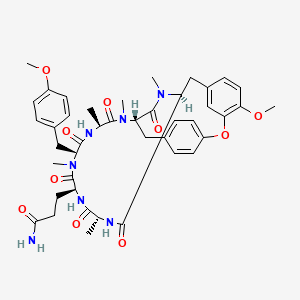
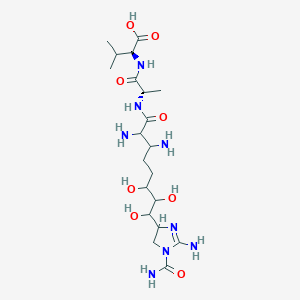
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1263993.png)

